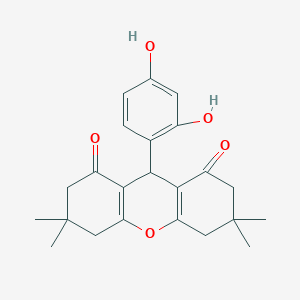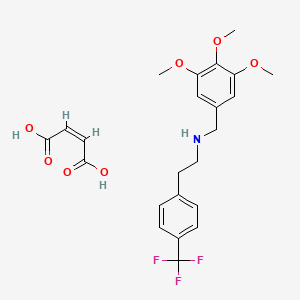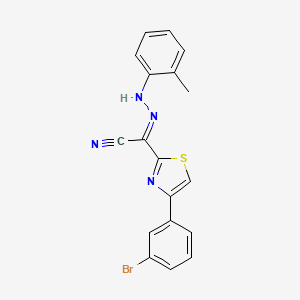![molecular formula C19H14F3N3O2 B2923294 N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 1421496-83-4](/img/structure/B2923294.png)
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1H-benzo[d]imidazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an organic molecule that contains several functional groups, including a trifluoromethyl group, a phenoxy group, a but-2-yn-1-yl group, and a benzo[d]imidazole-5-carboxamide group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl group could introduce interesting electronic effects, due to the high electronegativity of fluorine .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is generally quite stable but can participate in certain types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethyl group could affect the compound’s polarity, boiling point, and other properties.Aplicaciones Científicas De Investigación
Polymer Synthesis :
- Synthesis of organosoluble polyamides with bulky triaryl imidazole pendent groups involves aromatic substitution reactions and palladium-catalyzed hydrazine reduction. These polyamides exhibit good thermal stability and are soluble in polar aprotic solvents like DMF, NMP, and DMAc (Ghaemy, Behmadi, & Alizadeh, 2009).
Corrosion Inhibition :
- Imidazole derivatives, synthesized using microwave irradiation, show significant corrosion inhibition efficiency on mild steel in acidic solutions. This study explores the effect of different substituents on the corrosion inhibition efficacy (Prashanth et al., 2021).
Fluorescent Properties :
- A study on N-2-aryl-1,2,3-triazoles, a novel class of blue-emitting fluorophores, explores their synthesis, photophysical properties, and DFT computations. These compounds show emission in blue and green regions and are thermally stable up to 300°C (Padalkar et al., 2015).
Ionic Liquid Catalysis :
- The use of ionic liquids, such as 1-benzyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, in promoting free radical reactions for metal-free oxidation depolymerization of lignin compounds, represents a novel approach in catalysis (Yang et al., 2015).
Chemical Synthesis :
- Synthesis of soluble and thermally stable polyimides from unsymmetrical diamine containing 2,4,5-triaryl imidazole pendent groups. This process involves palladium-catalyzed hydrazine reduction and results in polyimides with excellent solubility and high glass transition temperatures (Ghaemy & Alizadeh, 2009).
Quantum Chemical Studies :
- Electrochemical, thermodynamic, and quantum chemical studies of synthesized benzimidazole derivatives as corrosion inhibitors highlight the effective inhibition of corrosion in specific metal environments. These studies provide insights into the molecular interactions and efficiency of these inhibitors (Yadav et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of this compound is related to the serotonergic system . It has been found to interact with 5-HT 1A and 5-HT 3 receptors , which play crucial roles in mood regulation and could be involved in the treatment of conditions like depression .
Mode of Action
The compound exhibits its action by modulating the serotonergic system, specifically the 5-HT 1A and 5-HT 3 receptors . It is suggested that the compound blocks necrosome formation by specifically inhibiting the phosphorylation of RIPK3 in necroptotic cells .
Biochemical Pathways
The compound’s action affects the serotonergic pathways . By interacting with 5-HT 1A and 5-HT 3 receptors, it can influence the levels of serotonin, a key neurotransmitter involved in mood regulation .
Pharmacokinetics
One study pointed out that a similar compound showed favorable and drug-like pharmacokinetic properties in rats with an oral bioavailability of 252%
Result of Action
The compound has been found to exhibit an antidepressant-like effect in both the forced swimming test (FST) and tail suspension test (TST), which are widely used behavioral models for assessing antidepressant activity . This suggests that the compound could potentially have a positive impact on mood regulation at the molecular and cellular level .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2/c20-19(21,22)14-4-3-5-15(11-14)27-9-2-1-8-23-18(26)13-6-7-16-17(10-13)25-12-24-16/h3-7,10-12H,8-9H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUICAAZMGIEHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#CCNC(=O)C2=CC3=C(C=C2)N=CN3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1H-benzo[d]imidazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{(Z)-[3-nitro-4-(4-phenylpiperazino)phenyl]methylidene}-1H-indol-2-one](/img/structure/B2923211.png)

![4-[[4-(4-Chlorophenyl)-3-(furan-2-ylmethyl)-1,3-thiazol-2-ylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2923214.png)
![9-(3-chloro-2-methylphenyl)-3-isopentyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2923215.png)
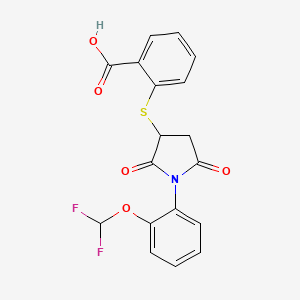


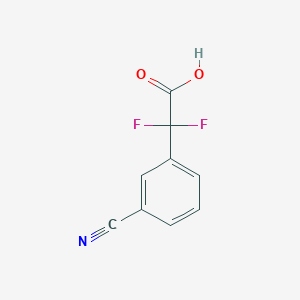
![2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2923222.png)

![N'-[(3,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide](/img/structure/B2923226.png)
